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L-ARGININE:HCL (D7; 15N4)

Cat. No.: B1580304
M. Wt: 221.68
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of L-Arginine Metabolism and its Fundamental Roles in Cellular and Organismal Biology

L-arginine is a semi-essential amino acid, meaning that while the body can synthesize it, the demand for it may exceed production capacity during periods of rapid growth, stress, or injury. nih.gov It serves as a building block for proteins and is a central player in numerous metabolic pathways. nih.govcreative-proteomics.com

Key metabolic pathways involving L-arginine include:

Nitric Oxide (NO) Synthesis: L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. nih.govresearchgate.net

Urea (B33335) Cycle: In the liver, the enzyme arginase metabolizes L-arginine to produce urea, for the excretion of excess nitrogen, and ornithine. creative-proteomics.comresearchgate.net

Creatine (B1669601) Synthesis: Arginine is a precursor for the synthesis of creatine, an essential molecule for energy storage in muscle and brain tissue. nih.govcreative-proteomics.com

Polyamine Synthesis: Through the production of ornithine, L-arginine contributes to the synthesis of polyamines like putrescine, spermidine, and spermine, which are vital for cell growth, proliferation, and differentiation. researchgate.net

Proline and Glutamate Synthesis: Ornithine derived from arginine can be further metabolized to produce the amino acids proline and glutamate. creative-proteomics.com

Given its involvement in these fundamental processes, L-arginine plays a crucial role in immune function, wound healing, hormone secretion, and cardiovascular health. nih.gov Alterations in arginine metabolism have been implicated in various diseases, including cancer and cardiovascular disorders. creative-proteomics.comresearchgate.net

Rationale for Deuterium (B1214612) (D7) and Nitrogen-15 (B135050) (15N4) Isotopic Enrichment in L-ARGININE:HCL for Tracer Applications

The specific labeling of L-arginine with seven deuterium (D or ²H) atoms and four nitrogen-15 (¹⁵N) atoms in the form of L-ARGININE:HCL (D7; 15N4) provides distinct advantages for tracer studies.

Deuterium (D7) Labeling: The seven deuterium atoms are strategically placed on the carbon backbone of the arginine molecule. sigmaaldrich.com This heavy labeling creates a significant mass shift, making it readily distinguishable from unlabeled arginine in mass spectrometry analysis. This is particularly useful for tracking the carbon skeleton of the amino acid through various metabolic conversions.

Nitrogen-15 (15N4) Labeling: L-arginine contains four nitrogen atoms. chemicalbook.com By replacing the common ¹⁴N with the heavier ¹⁵N isotope at all four positions, researchers can specifically trace the fate of the nitrogen atoms. chemicalbook.comnih.gov This is invaluable for studying nitrogen-dependent pathways such as nitric oxide synthesis, urea production, and the transfer of nitrogen to other molecules. annualreviews.orgnih.gov For instance, the conversion of [¹⁵N₄]-arginine to [¹⁵N₃]-citrulline can be used as a direct measure of nitric oxide synthase activity. nih.gov

The dual labeling with both deuterium and nitrogen-15 in a single molecule provides a powerful tool for comprehensive metabolic analysis, allowing for simultaneous tracking of both the carbon and nitrogen components of arginine.

Historical Context and Evolution of Stable Isotope Tracing Methodologies in Biological Sciences

The concept of isotopes was first introduced over a century ago by Frederick Soddy. nih.gov The subsequent development of mass spectrometry by J.J. Thomson and F.W. Aston enabled the separation and quantification of these isotopes. nih.gov In the 1930s, pioneers like Rudolph Schoenheimer and David Rittenberg began using stable isotopes, particularly deuterium, to trace the metabolism of organic compounds in biological systems, heralding the age of the isotope tracer. nih.govphysoc.orgnih.gov

Early studies laid the groundwork for understanding the dynamic nature of metabolism. nih.gov The initial methods were often laborious, but advancements in analytical technology, especially in mass spectrometry (from GC-MS to LC-MS) and NMR spectroscopy, have dramatically increased the sensitivity, precision, and scope of stable isotope tracing. nih.govnih.gov The development of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has further expanded the application of stable isotopes in proteomics. acs.org

Today, stable isotope tracers are indispensable tools in a wide array of scientific disciplines, from physiology and medicine to ecology and forensics. nih.govwikipedia.org The use of multiply-labeled tracers like L-ARGININE:HCL (D7; 15N4) represents the continued evolution of these methodologies, offering ever more detailed insights into the complexities of life.

Properties

Molecular Weight

221.68

Purity

98%

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation Strategies for L Arginine:hcl D7; 15n4

Synthetic Pathways for Deuterium (B1214612) Labeling at Specific Positions of the L-Arginine Side Chain

Achieving heptadeuteration (D7) on the L-arginine backbone, specifically L-Arginine-2,3,3,4,4,5,5-d7, involves introducing deuterium atoms at the α-carbon and across the aliphatic side chain. biosynth.comeurisotop.com This is typically accomplished through multi-step chemical synthesis starting from deuterated precursors.

One common strategy involves the use of deuterated building blocks that can be elaborated into the full arginine structure. For instance, a synthesis could commence with a deuterated derivative of ornithine or a precursor that allows for the introduction of deuterium via catalytic exchange reactions using deuterium gas (D₂) and a metal catalyst like palladium on carbon (Pd/C). mdpi.com

A biocatalytic approach has also been demonstrated for α-deuteration. Enzymes such as arginine-specific decarboxylases can be used in a D₂O medium to facilitate the exchange of the α-proton with a deuteron. While highly specific for the α-position, achieving full side-chain deuteration requires different chemical methods. immunomart.com

For the side chain, a key intermediate such as a deuterated γ-cyanobutyrate can be synthesized. This intermediate can then be reduced and further functionalized. For example, a synthetic route to produce L-arginine selectively labeled with deuterium at the β and γ positions (²Hβγ) has been developed, which could be adapted and expanded for more extensive deuteration by using more heavily deuterated starting materials. nih.govresearchgate.net The process often involves protecting group chemistry to shield reactive functional groups (e.g., amino and carboxyl groups) during the deuteration and chain-building steps. researchgate.netrsc.org

| Selective Side-Chain Labeling | Synthesis designed to introduce deuterium at specific side-chain carbons. | β, γ (C3, C4) | Deuterated nitriles, hydrogenation. | Precise control over label placement for specific NMR studies. | Not sufficient for full D7 labeling. |

Methods for Nitrogen-15 (B135050) Labeling at the Guanidino and Alpha-Amino Groups of L-Arginine

Incorporating four ¹⁵N atoms into L-arginine requires labeling both the α-amino group and all three nitrogens within the guanidino group. This is achieved by using ¹⁵N-enriched sources at specific steps in the synthesis.

The α-amino group is typically labeled by using a ¹⁵N-labeled source of ammonia (B1221849) or an equivalent reagent during the formation of the amino acid from its α-keto acid precursor or through stereospecific amination reactions.

Labeling the guanidino group is more complex and is a critical step in the synthesis. This is generally accomplished by reacting a precursor amine, such as ¹⁵N-labeled L-ornithine, with a guanidinylating agent that is also enriched with ¹⁵N. For full ¹⁵N₄ labeling, the L-ornithine precursor must first be synthesized with a ¹⁵N-labeled α-amino group. Subsequently, this ¹⁵N-L-ornithine is reacted with a guanidinylating agent containing two ¹⁵N atoms, such as ¹⁵N₂-cyanamide or N,N'-di-Boc-N''-triflylguanidine prepared with ¹⁵N sources. researchgate.net

Alternatively, methods have been developed to introduce ¹⁵N selectively at the ε-nitrogen position, which can be adapted for full labeling. nih.govresearchgate.net The synthesis of L-[guanidino-¹⁵N₂]arginine is a well-established method for tracer studies, where the two terminal nitrogens of the guanidino group are labeled. medchemexpress.eu To achieve ¹⁵N₄ labeling, all nitrogen sources used in the construction of the guanidino functionality must be the ¹⁵N isotope.

Strategies for Comprehensive Multi-Isotopic Labeling of L-Arginine (D7; 15N4)

The synthesis of L-ARGININE:HCL (D7; ¹⁵N₄) represents the convergence of the deuteration and nitrogen-15 labeling strategies into a single, cohesive synthetic pathway. medchemexpress.comszabo-scandic.comimmunomart.com The general approach involves a multi-step chemical synthesis that builds the amino acid from smaller, isotopically enriched fragments. researchgate.net

The synthesis would logically begin with a heavily deuterated precursor that forms the carbon skeleton of what will become ornithine. This precursor must contain deuterium at the positions corresponding to C2, C3, C4, and C5 of arginine. The α-amino group is then introduced using a ¹⁵N-labeled nitrogen source, yielding ¹⁵N, D-labeled ornithine.

The final and most crucial step is the guanidinylation of the δ-amino group of the synthesized ¹⁵N, D-ornithine. To achieve the final ¹⁵N₄ labeling, a guanidinylating agent enriched with three ¹⁵N atoms would be required, or a sequential process using simpler ¹⁵N-labeled reagents. However, a more common laboratory approach involves a reagent that delivers two ¹⁵N atoms to form the terminal nitrogens of the guanidino group, with the third nitrogen originating from the δ-amino group of ornithine. For full ¹⁵N₄ labeling, the ornithine precursor must therefore contain ¹⁵N at both the α- and δ-amino positions, and be reacted with a guanidinylating agent containing two ¹⁵N atoms.

A powerful alternative for producing heavily labeled arginine is through biosynthetic methods. Organisms like the bacterium Ralstonia eutropha can be grown under autotrophic conditions using ¹⁵NH₄Cl as the sole nitrogen source and D₂O-based media to incorporate deuterium. nih.govrsc.org While efficient for uniform labeling, achieving the specific D7 pattern alongside ¹⁵N₄ labeling via biosynthesis can be challenging and may lead to isotopic scrambling. researchgate.net Cell-free protein synthesis systems offer more control by allowing the direct input of custom-synthesized labeled amino acids, avoiding the issue of metabolic conversion. sigmaaldrich.com

Considerations for Isotopic Purity and Enrichment in Synthesized L-ARGININE:HCL (D7; 15N4)

Ensuring high isotopic purity and enrichment is paramount for the utility of L-ARGININE:HCL (D7; ¹⁵N₄) in quantitative and structural studies. Isotopic enrichment refers to the percentage of molecules that contain the desired heavy isotopes, while chemical and stereochemical purity refers to the absence of other chemical species or stereoisomers (e.g., D-arginine).

Key Considerations:

Isotopic Enrichment: Commercial suppliers often provide L-arginine with isotopic enrichment levels exceeding 98% for both deuterium and nitrogen-15. nih.goveurisotop.com This level of enrichment is crucial to provide a distinct mass shift and minimize interference from unlabeled or partially labeled species in mass spectrometry.

Stereochemical Purity: Synthesis of amino acids can sometimes lead to racemization, producing a mixture of L- and D-isomers. Since biological systems are highly stereospecific, the presence of the D-isomer is often undesirable. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral column, are essential to separate and quantify the enantiomeric purity of the final product. researchgate.net

Metabolic Conversion: When used in biological systems, a significant challenge is the "arginine conversion problem," where cells can metabolize the labeled arginine into other amino acids, most commonly proline. nih.gov This isotopic scrambling can complicate the interpretation of results in metabolic labeling studies like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). The use of arginase-deficient cell lines or organisms can help mitigate this issue.

Table 2: Analytical Techniques for Purity and Enrichment Assessment

Technique Purpose Information Obtained
Mass Spectrometry (MS) Determines molecular weight and isotopic enrichment. Confirms the mass shift corresponding to D7 and ¹⁵N₄ incorporation; quantifies the percentage of fully labeled molecules.
Gas Chromatography-MS (GC-MS) Measures isotopic enrichment of derivatized amino acids. Provides sensitive quantification of isotopic enrichment and concentration.
Nuclear Magnetic Resonance (NMR) Confirms the precise location of isotopic labels and structural integrity. Verifies that deuterium and ¹⁵N atoms are at the intended positions; assesses chemical purity.

| Chiral HPLC | Determines enantiomeric (stereochemical) purity. | Separates and quantifies the L- and D-isomers of arginine, ensuring high stereochemical purity. |

Scale-Up and Efficiency of Isotopic Synthesis Methodologies for Research Applications

Biosynthetic Production: Biosynthetic methods, particularly fermentation using engineered microorganisms, are generally more amenable to large-scale production. For instance, the production of stable isotope-labeled arginine has been successfully scaled up using 10-liter fed-batch fermentors, yielding 2.5 to 5 grams of product per fermentation run. nih.gov The efficiency of biosynthetic production hinges on optimizing fermentation conditions (e.g., nutrient feeds, oxygen supply) and the metabolic engineering of the production strain to maximize the flux towards arginine synthesis and minimize isotopic scrambling. nih.gov Cell-free synthesis systems, while offering high purity, are typically more expensive and used for smaller-scale, high-value protein production rather than bulk amino acid synthesis. sigmaaldrich.com

The choice between chemical and biosynthetic routes depends on the specific labeling pattern required and the desired scale. For complex, non-uniform labeling patterns, chemical synthesis is often the only option, whereas for uniform, heavy labeling, biosynthesis can be a more cost-effective and scalable solution.

Advanced Analytical Characterization and Quantification Methodologies for L Arginine:hcl D7; 15n4

Mass Spectrometry-Based Techniques for Isotopic Enrichment and Purity Assessment

Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds like L-Arginine:HCl (D7; 15N4). It provides unparalleled sensitivity and specificity for determining isotopic enrichment and quantifying the analyte in various matrices. These methods are essential for applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where "heavy" labeled arginine is used for relative protein quantification. nih.govyoutube.comacs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly with technologies like Time-of-Flight (TOF) and Orbitrap, is indispensable for accurately assessing the isotopic signature of L-Arginine:HCl (D7; 15N4). HRMS provides the mass accuracy required to resolve the isotopic cluster of the labeled compound from isobaric interferences and the natural abundance isotopes of the unlabeled analogue. nih.govalmacgroup.com This capability is crucial for verifying the incorporation of the seven deuterium (B1214612) and four nitrogen-15 (B135050) atoms and for calculating the precise isotopic enrichment. almacgroup.comrsc.org

A common strategy involves recording full-scan mass spectra, followed by the extraction and integration of the specific isotopic ions to calculate the percentage of isotopic purity. rsc.org This high degree of mass accuracy allows for the confident quantification of the different labeled states of the compound. almacgroup.com For example, using a ZenoTOF 7600 system, it is possible to achieve specific quantitation of arginine by using unique product ions, thereby eliminating issues from mass interference. sciex.com

Table 1: HRMS Parameters for Isotopic Analysis

ParameterDescriptionRelevance for L-Arginine:HCl (D7; 15N4)
Mass ResolutionThe ability to distinguish between ions of very similar mass-to-charge ratios.Essential to resolve the D7, 15N4 isotopologue from other isotopic peaks and chemical noise. almacgroup.com
Mass AccuracyThe closeness of the measured mass to the true, calculated mass.Confirms the elemental composition and the successful incorporation of all 11 labels. rsc.org
Isotopic DistributionThe relative abundance of the different isotopic peaks (M, M+1, M+2, etc.).The measured distribution is compared to the theoretical distribution to calculate isotopic enrichment. nih.gov
Extracted Ion Chromatogram (EIC)A chromatogram created by plotting the intensity of a single, specific m/z value.Used to integrate the peak area for each resolved isotope for accurate quantitation. almacgroup.com

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for achieving the highest level of accuracy and precision in absolute quantification. nih.gov In this technique, a known amount of the isotopically labeled compound, L-Arginine:HCl (D7; 15N4), is added to a sample containing the natural, unlabeled L-Arginine. nih.govyoutube.com Because the labeled internal standard is chemically identical to the analyte, it can account for sample loss during preparation and for variations in instrument response (matrix effects), ensuring highly reliable quantification. nih.govyoutube.comnih.gov

The ratio of the mass spectrometric signal of the analyte to that of the labeled standard is used to calculate the analyte's concentration. youtube.com This approach provides results that are directly traceable to the International System of Units (SI) and is considered a gold standard for the absolute quantification of peptides and proteins after hydrolysis and amino acid analysis. nih.gov

For quantifying L-Arginine:HCl (D7; 15N4) in complex biological samples such as plasma, urine, or cell lysates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govresearchgate.net This technique combines the separation power of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry. nih.govnorthwestern.edu Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like arginine. nih.govnih.gov

In a typical LC-MS/MS workflow, L-Arginine:HCl (D7; 15N4) serves as an internal standard. acs.org The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of arginine or its labeled counterpart) is selected and fragmented, and a resulting specific product ion is monitored. northwestern.edu This process provides exceptional selectivity, minimizing interference from other components in the matrix. nih.gov Methods have been developed for the simultaneous determination of L-Arginine, labeled arginine (e.g., ¹⁵N₄-Arginine), and related metabolites like ADMA and SDMA. nih.gov

Table 2: Example LC-MS/MS Transitions for Arginine Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
L-Arginine17570 northwestern.edu
¹³C₆-Arginine (IS)18174 northwestern.edu
ADMA/SDMA20370 northwestern.edu
ADMA-d7 (IS)21077 northwestern.edu

Note: m/z values can vary slightly based on instrumentation and specific adducts formed.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of L-Arginine, although it presents unique challenges. Due to the low volatility and polar nature of amino acids, a derivatization step is required prior to analysis to make them amenable to gas chromatography. bris.ac.uksigmaaldrich.comthermofisher.com Common derivatization techniques include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comthermofisher.com

However, the guanidinium (B1211019) group of arginine makes it thermally unstable, and certain derivatives can decompose in the hot GC injector port. d-nb.info This can lead to the formation of multiple products, such as ornithine and citrulline, complicating the analysis and quantification. mdpi.com Despite these challenges, GC-MS, particularly when coupled with combustion and isotope ratio mass spectrometry (GC-C-IRMS), has been successfully used to determine the nitrogen isotopic composition (δ¹⁵N) of arginine in protein hydrolysates. bris.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Characterization and Structural Studies

The insertion of isotopes like ¹³C, ¹⁵N, and deuterium at defined atomic positions creates NMR-active spin systems that can reveal molecular structure, dynamics, and interactions. ucl.ac.uknih.gov For instance, ¹H-¹³C NMR spectra can be used to calculate the incorporation rate of labeled amino acids into proteins. nih.gov

Deuterium (²H) NMR spectroscopy is specifically used to study the location and dynamics of the deuterium labels in L-Arginine:HCl (D7; 15N4). capes.gov.br Since the natural abundance of deuterium is very low, the ²H NMR spectrum of a D7-labeled compound will show signals only from the seven positions where deuterium has been incorporated. This provides unambiguous confirmation of the labeling positions. nih.gov

Furthermore, deuterium NMR can provide insights into the dynamics of the molecule. By analyzing temperature-dependent line shapes and relaxation times, the rate and mechanism of motion for the deuterated parts of the molecule can be determined. capes.gov.br Studies on hydrogen-deuterium exchange in arginine using NMR have also been used to characterize the equilibrium lifetimes of various species in solution. researcher.life The measurement of atom-specific deuterium isotope shifts can also be a powerful indicator of intramolecular interactions, such as salt-bridge formation. ucl.ac.uk

Nitrogen-15 NMR Spectroscopy for Amine and Guanidino Group Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, non-invasive technique for the detailed analysis of the amine and guanidino groups of L-arginine at an atomic level. The ¹⁵N chemical shifts are highly sensitive to the local chemical and electronic environment, providing valuable insights into protonation states, hydrogen bonding, and intermolecular interactions. nih.govacs.org

The guanidinium group of arginine possesses three nitrogen atoms (Nε, Nη1, Nη2) in addition to the α-amino nitrogen (Nα). Each of these nitrogen atoms exhibits a distinct resonance in the ¹⁵N NMR spectrum, which is influenced by factors such as pH and solvent polarity. acs.orgacs.org Studies on the pH dependence of ¹⁵N chemical shifts in L-arginine have demonstrated that changes in protonation state significantly alter the shielding of the nitrogen nuclei, leading to observable shifts in their resonance frequencies. acs.orgacs.org

In nonpolar environments, the ¹⁵N chemical shifts of the guanidino group can be substantially different from those in aqueous solutions. nih.gov This sensitivity allows ¹⁵N NMR to be used as a probe for the local environment of arginine residues within proteins, helping to elucidate their roles in protein structure and function. nih.gov For instance, the formation of salt bridges or hydrogen bonds involving the guanidinium group can be inferred from changes in the ¹⁵Nη chemical shifts. nih.gov

The analysis of ¹⁵N NMR spectra can be enhanced by isotopic labeling, such as in L-ARGININE:HCL (D7; ¹⁵N₄), where all four nitrogen atoms are replaced with the ¹⁵N isotope. This labeling strategy dramatically increases the sensitivity of the NMR experiment, enabling the acquisition of high-quality spectra in a shorter time. sigmaaldrich.com

Table 1: Representative ¹⁵N Chemical Shifts of L-Arginine Functional Groups at Different pH Values

Functional GrouppH 1pH 7pH 13
α-Amine (Nα)DownfieldIntermediateUpfield
Guanidino (Nε)DownfieldDownfieldUpfield
Guanidino (Nη)DownfieldDownfieldUpfield

Note: "Upfield" and "Downfield" refer to the relative positions of the NMR signals. The exact chemical shift values can vary depending on the specific experimental conditions.

Multi-dimensional NMR Techniques for Labeled L-Arginine in Protein and Metabolite Systems

The incorporation of isotopically labeled L-arginine, such as L-ARGININE:HCL (D7; ¹⁵N₄), into proteins and metabolite systems opens the door to a suite of powerful multi-dimensional NMR techniques for detailed structural and dynamic analysis. nih.govnih.gov These methods provide enhanced resolution by spreading the NMR signals into two or more frequency dimensions, which is crucial for studying complex biomolecules. sigmaaldrich.comligsciss.com

Two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a cornerstone experiment that correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons. ucl.ac.uk For an arginine residue labeled with ¹⁵N, this experiment provides distinct peaks for the backbone amide and the side-chain Nε-Hε and Nη-Hη groups, allowing for their unambiguous assignment. ligsciss.com Novel 2D NMR experiments have been specifically designed to correlate the side-chain proton and nitrogen resonances of arginine in uniformly ¹⁵N-labeled proteins. ligsciss.com

For larger proteins or complex systems where spectral overlap is a significant issue, three-dimensional (3D) NMR experiments are employed. sigmaaldrich.com Experiments such as the 3D HNCACB and CBCA(CO)NH are used for sequential backbone assignments, which can be complemented by arginine-specific experiments to assign the side-chain resonances. northwestern.edu The use of both ¹³C and ¹⁵N labeling in conjunction allows for a wider range of correlation experiments, further facilitating the assignment process. utoronto.ca

Recent advancements have led to the development of specialized pulse sequences that focus on the arginine side-chain. For example, a ¹³Cζ-detected NMR experiment has been designed to probe the ¹⁵Nη chemical shifts through a double-quantum coherence, which is particularly useful for studying the functional guanidinium group that is often involved in molecular interactions. nih.gov These advanced techniques enable the detailed characterization of arginine's role in protein-ligand binding, enzyme catalysis, and protein-protein interactions. nih.govnih.gov

Table 2: Common Multi-dimensional NMR Experiments for the Analysis of ¹⁵N-Labeled Arginine in Proteins

ExperimentDimensionalityInformation Obtained
¹H-¹⁵N HSQC2DCorrelation of ¹⁵N with directly attached protons for assignment. ucl.ac.uk
HE(NE)HGHH2DCorrelation of arginine side-chain ¹Hε, ¹Hη, and ¹Hγ resonances. ligsciss.com
HNCACB3DSequential backbone atom correlation for protein resonance assignment.
¹³Cζ-¹⁵Nη HDQC2DHigh-resolution correlation of the guanidinium group's Cζ and Nη. nih.gov

Chromatographic Techniques for Compound Separation and Impurity Profiling

Chromatographic techniques are indispensable for the separation and purification of L-ARGININE:HCL (D7; ¹⁵N₄) from complex mixtures and for the detailed analysis of its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for the analysis of amino acids and their derivatives. nih.govpressbooks.pub

For the separation of arginine, ion-exchange chromatography is a particularly effective technique due to the basic nature of the guanidinium side chain. libretexts.org Cation-exchange columns can be used to retain arginine, which can then be eluted by changing the pH or ionic strength of the mobile phase. libretexts.org Reversed-phase HPLC (RP-HPLC) can also be utilized, often requiring the use of ion-pairing reagents in the mobile phase to improve the retention and separation of the highly polar arginine molecule. nih.gov

Impurity profiling is a critical aspect of quality control for isotopically labeled compounds. HPLC methods, coupled with sensitive detectors such as UV-Vis, fluorescence, or mass spectrometry (MS), can detect and quantify potential impurities. nih.govresearchgate.net Derivatization of the amino group with reagents like 9-fluorenylmethyl chloroformate (FMOC) or ninhydrin (B49086) can enhance detection sensitivity, especially for UV or fluorescence detection. nih.govlibretexts.org

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for impurity profiling. researchgate.net CE separates compounds based on their charge-to-size ratio in an electric field, providing a different separation mechanism that can resolve impurities not easily separated by HPLC. nih.govresearchgate.net Chiral analysis to determine the enantiomeric purity of L-arginine can also be performed using both HPLC and CE with chiral stationary phases or chiral additives in the mobile phase or running buffer, respectively. researchgate.net

Table 3: Chromatographic Methods for the Analysis of L-Arginine

TechniqueStationary Phase/ColumnDetection MethodApplication
Ion-Exchange ChromatographyCation-exchange resinNinhydrin post-column derivatization, MSSeparation from other amino acids and impurities. libretexts.org
Reversed-Phase HPLCC18 column with ion-pairing reagentUV, Fluorescence (with derivatization), MSQuantification and impurity profiling. nih.gov
Capillary ElectrophoresisFused-silica capillaryUV, Laser-induced fluorescence (with derivatization)Impurity profiling and chiral analysis. researchgate.net

Applications in Metabolic Research and Flux Analysis Utilizing L Arginine:hcl D7; 15n4

Elucidation of L-Arginine Metabolic Pathways and Intermediary Metabolism in Cellular Systems

Stable isotope tracers like L-ARGININE:HCL (D7; 15N4) are instrumental in mapping the metabolic fate of L-arginine within cellular systems. By introducing this labeled compound, scientists can follow its conversion through interconnected pathways, offering unparalleled insights into cellular physiology and pathology. springernature.com

Tracing Carbon, Nitrogen, and Hydrogen Fluxes through the Urea (B33335) Cycle

The urea cycle is a critical metabolic pathway for the detoxification of ammonia (B1221849). L-ARGININE:HCL (D7; 15N4) serves as a powerful tracer to investigate the flux of nitrogen and carbon atoms through this cycle. In studies involving perfused rat livers, the use of 15N-labeled compounds has allowed for real-time monitoring of urea cycle intermediates. nih.gov This approach helps in identifying rate-limiting steps and understanding the regulation of urea synthesis under various physiological conditions. For instance, in the presence of excess ammonia, the cytosolic enzymes argininosuccinate (B1211890) synthetase and argininosuccinate lyase were found to limit the metabolic flux. nih.gov

The ratio of isotopic enrichments of 15N-urea to 15N-glutamine has been used to distinguish between healthy individuals and patients with urea cycle disorders, and even to identify asymptomatic carriers. ynu.edu.cn This demonstrates the diagnostic potential of stable isotope tracing in clinical settings.

Investigating Nitric Oxide Biosynthesis and Related Pathways

L-arginine is the sole biological precursor for nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes. nih.gov Due to the short half-life of NO, its direct measurement in vivo is challenging. nih.gov Stable isotope labeling offers an elegant solution by tracking the conversion of labeled L-arginine to L-citrulline and NO. nih.gov

By using L-ARGININE:HCL (D7; 15N4), researchers can quantify NO production by measuring the isotopic enrichment of its downstream metabolites. nih.gov This technique has been applied to study NO synthesis in various health and disease states, revealing alterations in NO production in conditions like gastroenteritis and renal failure. nih.gov Furthermore, tracer-based metabolomics with labeled L-arginine has been employed to determine the activity of endothelial nitric oxide synthase (eNOS) in cell culture models, providing a more representative physiological environment to study endothelial dysfunction. citeab.com

Analysis of L-Arginine-Dependent Polyamine Synthesis

L-arginine is a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell proliferation and differentiation. nih.gov Isotopic labeling studies have been crucial in delineating the metabolic pathways leading to polyamine production from arginine.

In human colon carcinoma cells, it was shown that L-arginine is converted to L-ornithine and then to putrescine. nih.gov The metabolism of putrescine was found to be significantly altered when these cells transitioned from a proliferative to a differentiated state. nih.gov Similarly, in plant cell lines, the use of 14C-labeled L-arginine has helped to understand the metabolic flux towards polyamine biosynthesis and its association with embryogenic potential. oup.com These studies highlight the importance of L-arginine metabolism in regulating fundamental cellular processes.

Quantitative Metabolic Flux Analysis (MFA) in In Vitro Models

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. mdpi.com The use of stable isotope-labeled substrates like L-ARGININE:HCL (D7; 15N4) is central to MFA, as it allows for the precise determination of intracellular metabolic fluxes. medchemexpress.comnih.gov

Determining Flux Rates in Specific Biochemical Networks

By introducing L-ARGININE:HCL (D7; 15N4) into cell cultures, researchers can track the incorporation of the labeled atoms into various metabolites. The resulting labeling patterns are then analyzed using mass spectrometry or NMR to calculate the flux rates through specific biochemical pathways. mdpi.comembopress.org This approach provides a quantitative understanding of how cells utilize arginine and other nutrients to fuel growth and other cellular functions.

A "one-shot" 13C15N-metabolic flux analysis has been developed to simultaneously quantify both carbon and nitrogen fluxes, providing a more comprehensive view of cellular metabolism. embopress.org This method has been applied to study arginine metabolism in various organisms, revealing the intricate interplay between carbon and nitrogen assimilation. embopress.org

Studying Cellular Responses to Perturbations via Metabolic Remodeling

Cells constantly adapt their metabolism in response to environmental changes or internal signals. nih.gov MFA using stable isotope tracers is a key tool to study this metabolic remodeling. By comparing the metabolic fluxes in cells under different conditions, such as before and after a specific treatment, researchers can identify the pathways that are altered in response to the perturbation.

This approach has been used to understand how cancer cells reprogram their metabolism to support rapid proliferation and how immune cells alter their metabolic state upon activation. The ability to quantify these changes in metabolic flux provides critical insights into the underlying mechanisms of cellular adaptation and disease progression. Computational models are also being developed to predict cellular responses to perturbations, leveraging large datasets from single-cell experiments. biorxiv.orgbiorxiv.org

Table of Research Findings on L-Arginine Metabolic Flux

Research Area Model System Key Finding Isotopic Tracer
Urea CyclePerfused Rat LiverCytosolic enzymes limit flux in the presence of excess ammonia. nih.gov15NH4Cl, [15N]alanine
Nitric Oxide SynthesisHuman Coronary Artery Endothelial CellseNOS activity can be determined by tracking labeled L-citrulline and L-ornithine. citeab.com13C6, 15N4-L-Arginine
Polyamine SynthesisHuman Colon Carcinoma CellsPutrescine metabolism is significantly altered during cell differentiation. nih.govNot specified
Carbon & Nitrogen FluxKluyveromyces lactisDeveloped a "one-shot" MFA to simultaneously quantify C and N fluxes. embopress.org13C6, 15N4 labeled arginine

Application in Pre-clinical Animal Models for In Vivo Metabolic Tracing

The use of stable isotope-labeled compounds, such as L-ARGININE:HCL (D7; 15N4), represents a cornerstone of modern metabolic research in preclinical animal models. These tracers allow for the in vivo quantification of metabolic fluxes and pathway activities under various physiological and pathological conditions. By introducing an isotopically heavy version of L-arginine into a biological system, researchers can track the movement of the deuterium (B1214612) (D) and nitrogen-15 (B135050) (15N) atoms as the amino acid is transported, metabolized, and incorporated into other molecules. This methodology has been successfully applied in various animal models, including mice, rats, and pigs, to investigate the intricate dynamics of L-arginine metabolism in states such as infection, physical trauma, and organ failure. nih.govnih.govnih.gov Multi-tracer stable isotope techniques, in particular, enable the simultaneous measurement of competing enzymatic pathways, such as those governed by nitric oxide synthases (NOS) and arginases, providing a comprehensive view of organ-specific metabolism. nih.govnih.gov

Assessment of Amino Acid Kinetics and Tissue-Specific Metabolism

Stable isotope tracers are indispensable for determining the kinetics of amino acids in the whole body and within specific tissues. Infusion of labeled L-arginine allows for the calculation of key kinetic parameters, including the rates of appearance (production) and clearance of arginine from the plasma. nih.gov Such studies have revealed how factors like dietary intake can regulate an organism's own synthesis of arginine. For instance, in neonatal piglet models, providing a diet deficient in arginine was shown to significantly increase the endogenous synthesis of arginine from its precursors, proline and citrulline. nih.govphysiology.org This demonstrates the body's adaptive mechanisms to maintain arginine homeostasis.

The use of multiply-labeled tracers like ¹³C₆, ¹⁵N₄-arginine, a compound similar in principle to L-ARGININE:HCL (D7; 15N4), enables detailed tracking of the metabolic fate of the arginine molecule. A study in mice using ¹³C₆, ¹⁵N₄-arginine successfully followed its conversion into downstream metabolites within the kidney cortex and medulla, highlighting distinct metabolic activities in different regions of the same organ. researchgate.net Furthermore, these techniques can quantify the activity of specific enzymes in vivo. In a mouse model of Pseudomonas lung infection, a multi-tracer approach was used to measure a significant, 28-fold increase in NOS activity and a 9.7-fold increase in arginase activity within the infected lung tissue, showcasing the local metabolic response to infection. nih.gov

Table 1: Effect of Dietary Arginine Intake on Endogenous Arginine and Nitric Oxide Synthesis Rates in Neonatal Piglets
Metabolic FluxArginine-Deficient Diet (-Arg) (μmol·kg⁻¹·h⁻¹)Arginine-Sufficient Diet (+Arg) (μmol·kg⁻¹·h⁻¹)P-value
Arginine Synthesis from Proline7442< 0.05
Arginine Synthesis from Citrulline12067< 0.05
Nitric Oxide Synthesis46105< 0.05
nih.govphysiology.org

Investigating Organ-Specific Metabolic Contributions (e.g., liver, kidney, brain)

A key advantage of in vivo tracer studies is the ability to dissect the metabolic interplay between different organs, often referred to as interorgan metabolism. nih.govnih.gov

Table 2: Hepatic Arginine Metabolism in Rats Following Burn Injury
Parameter (μmol·g dry liver⁻¹·min⁻¹)Sham Burn GroupBurn Injury GroupP-value
Total Urea Production3.235 ± 0.2614.471 ± 0.274< 0.01
Hepatic Arginine Transport0.365 ± 0.0211.269 ± 0.263< 0.05
Arginine Disposal (Non-Urea Pathways)0.257 ± 0.0250.702 ± 0.185< 0.05
nih.gov

Kidney: The kidney is the primary site of endogenous arginine synthesis from circulating citrulline. nih.govnih.gov Isotope tracing studies have been crucial in quantifying this process. In vivo studies in rats demonstrated that the rate of renal arginine synthesis is highly dependent on the plasma concentration of citrulline. nih.gov Advanced techniques have further refined this understanding. Using ¹³C₆-arginine in ex vivo incubations of micro-dissected mouse nephron segments, researchers mapped the specific metabolic fate of arginine along the different parts of the kidney tubule. researchgate.net This work revealed that while most segments take up and metabolize arginine, the products formed (such as ornithine, agmatine, and proline) differ by segment, demonstrating a high degree of metabolic specialization within the organ. researchgate.net

Brain: The brain also actively metabolizes arginine via pathways involving NOS and arginase. nih.govresearchgate.net Alterations in brain arginine metabolism have been implicated in various neurological and psychiatric conditions. nih.govresearchgate.netotago.ac.nz While many studies in this area measure static metabolite levels, the application of stable isotope tracers offers a powerful tool to dynamically assess the activity of these pathways in vivo. By measuring the conversion of labeled arginine to its downstream products in different brain regions, researchers can gain a deeper understanding of how conditions like maternal immune activation or aging impact brain neurochemistry and function. nih.govotago.ac.nz

Methodological Advancements in Isotopic Tracer Experimental Design for Metabolomics

The field of metabolic research has evolved from using single tracers to measure simple fluxes to employing complex, multi-isotope experimental designs integrated with high-throughput metabolomics platforms. nih.govnih.gov This combination, often termed tracer-based metabolomics, allows for a systems-level view of metabolic networks. nih.govnih.gov The use of multiply-labeled substrates like L-ARGININE:HCL (D7; 15N4) is central to this advancement, as the multiple heavy atoms provide more detailed information on the specific biochemical transformations a molecule undergoes.

Modern experimental design requires careful consideration of many factors, including the choice of tracer and labeling pattern, the physiological state of the animal model, and the analytical methods used for detection. researchgate.netyoutube.com The development of highly sensitive and specific mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been critical for accurately quantifying the low levels of isotopic enrichment in a wide array of metabolites from complex biological samples. nih.gov

Recent advancements include the application of tracer-based metabolomics to more sophisticated in vitro models that better replicate in vivo physiology. For example, a method was recently developed to track the metabolism of ¹³C₆, ¹⁵N₄-L-Arginine in a 3D "microvessels-on-a-chip" model. nih.gov This allowed researchers to measure the activity of eNOS and arginase in human endothelial cells under fluid flow, mimicking conditions inside a blood vessel. nih.gov Such innovative experimental designs, which combine advanced cell culture models with powerful stable isotope tracers and metabolomics analysis, bridge the gap between traditional cell culture and whole-animal studies, enabling a more precise understanding of cellular metabolism in a physiologically relevant context.

Role in Protein Turnover and Proteomic Studies with L Arginine:hcl D7; 15n4

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy that enables the accurate quantification of proteins and their post-translational modifications. In this method, two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, such as arginine and lysine (B10760008). One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium supplemented with stable isotope-labeled amino acids like L-arginine:HCl (D7; 15N4).

Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the cells in the heavy medium. The two cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined, and the proteins are extracted and digested, typically with trypsin, which cleaves after lysine and arginine residues. The resulting peptides are then analyzed by mass spectrometry. Because the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable in the mass spectrometer by their mass difference. The ratio of the intensities of the heavy and light peptide peaks provides a precise measure of the relative abundance of the protein between the two experimental conditions.

L-arginine:HCl (D7; 15N4) is instrumental in SILAC-based quantitative proteomics for determining the relative abundance of thousands of proteins in a single experiment. The mass difference between the labeled and unlabeled arginine-containing peptides allows for the direct comparison of protein expression levels between different cellular states, such as healthy versus diseased or treated versus untreated cells.

For example, a study investigating the effects of a drug on a cancer cell line could use SILAC to identify proteins whose expression is altered. The cancer cells grown in the "heavy" L-arginine:HCl (D7; 15N4) medium would be treated with the drug, while the cells in the "light" medium would serve as the control. After combining the cell lysates and analyzing the peptides by mass spectrometry, proteins that are upregulated by the drug will show a higher heavy-to-light ratio, while downregulated proteins will exhibit a lower ratio.

Table 1: Example Data from a SILAC Experiment for Relative Protein Abundance

Protein NameGene NameHeavy/Light RatioRegulation
Protein Kinase APRKACA2.5Upregulated
Cyclin B1CCNB10.4Downregulated
Actin, cytoplasmic 1ACTB1.0Unchanged
Heat shock protein 90HSP90AA11.8Upregulated

This is a hypothetical data table for illustrative purposes.

Dynamic SILAC, or pulsed SILAC (pSILAC), is a variation of the SILAC method that is used to measure the rates of protein synthesis and degradation, collectively known as protein turnover. In a typical dynamic SILAC experiment, cells are initially grown in a "light" medium and then switched to a "heavy" medium containing L-arginine:HCl (D7; 15N4). Samples are collected at various time points after the switch.

As new proteins are synthesized, they will incorporate the heavy arginine, while the pre-existing "light" proteins are gradually degraded. By measuring the ratio of heavy to light peptides for each protein over time, researchers can determine the rate at which the protein is synthesized and degraded. This information is crucial for understanding how cells regulate their protein content in response to various stimuli and in different physiological states. These studies have revealed that protein half-lives in mammalian cells can range from minutes to many days. nih.gov

Table 2: Protein Half-life in HeLa Cells Determined by Dynamic SILAC

Protein ClassExample ProteinAverage Half-life (hours)
Cell CycleCyclin A2~15
StructuralVimentin~25
Metabolic EnzymeLactate dehydrogenase A~30
Ribosomal40S ribosomal protein S3~40

Data is synthesized from typical findings in dynamic SILAC studies for illustrative purposes. nih.gov

Stable Isotope Labeling in Mammals (SILAM) for In Vivo Protein Dynamics

Stable Isotope Labeling in Mammals (SILAM) extends the principles of SILAC to whole organisms, allowing for the study of protein dynamics in a more physiologically relevant context. In SILAM, an entire animal, typically a mouse or rat, is fed a diet containing a stable isotope-labeled essential amino acid, such as a "heavy" arginine. This leads to the incorporation of the labeled amino acid into proteins throughout the organism's tissues.

By feeding an animal a diet containing L-arginine:HCl (D7; 15N4) and monitoring the incorporation of the heavy label into the proteome of various tissues over time, researchers can gain insights into whole-body protein metabolism. This approach allows for the measurement of systemic protein synthesis and degradation rates under various physiological and pathological conditions, such as during growth, aging, or in response to disease. nih.gov

These in vivo labeling studies are more complex than in vitro experiments due to factors like amino acid recycling and the complexities of nutrient distribution throughout the body. researchgate.net However, they provide invaluable data on how different physiological states affect protein turnover on a global scale.

A powerful application of SILAM is the measurement of protein turnover rates in specific tissues. After labeling the animal with a heavy amino acid, tissues of interest (e.g., liver, muscle, brain) can be harvested at different time points, and the proteome of each tissue can be analyzed by mass spectrometry. This allows for a direct comparison of protein synthesis and degradation rates across different organs.

Studies using this approach have revealed significant differences in protein turnover rates between tissues. For example, proteins in the liver and gut, which are metabolically very active, tend to have much shorter half-lives compared to proteins in more static tissues like muscle and brain. nih.gov This tissue-specific information is critical for understanding the unique physiological roles of different organs and how they are affected by various factors.

Table 3: Median Protein Half-Lives in Different Mouse Tissues

TissueMedian Protein Half-life (Days)
Liver2.3
Intestine2.8
Kidney3.5
Heart5.8
Muscle10.7
Brain11.8

Data adapted from in vivo isotopic labeling studies in mice. nih.gov

Investigation of Post-Translational Modifications and Protein-Protein Interactions Using Isotopic Labeling

Isotopic labeling with compounds like L-arginine:HCl (D7; 15N4) is also a valuable technique for studying the dynamic aspects of protein function, including post-translational modifications (PTMs) and protein-protein interactions.

The quantification of PTMs, such as phosphorylation, methylation, and acetylation, can be achieved by combining SILAC with enrichment techniques for modified peptides. By comparing the heavy-to-light ratios of modified peptides, researchers can determine how the abundance of a specific PTM changes in response to a particular stimulus. Since arginine residues are common sites for methylation, using heavy labeled arginine can be particularly useful for studying the dynamics of this modification.

In the context of protein-protein interactions, SILAC can be coupled with affinity purification-mass spectrometry (AP-MS). In this approach, a "bait" protein is purified from both heavy- and light-labeled cell lysates. True interaction partners will co-purify with the bait protein and will exhibit a heavy-to-light ratio similar to that of the bait. In contrast, non-specific background proteins will typically show a ratio of 1:1. This method allows for the confident identification of specific protein interaction partners and the quantitative analysis of how these interactions change under different conditions. nih.govnih.gov

Mechanistic Investigations and Pathway Elucidation Utilizing L Arginine:hcl D7; 15n4

Characterization of Amino Acid Transporters and Cellular Efflux Mechanisms in Model Systems

The transport of L-arginine across cellular membranes is a critical, rate-limiting step for its subsequent metabolic functions, including nitric oxide (NO) synthesis. epa.gov L-ARGININE:HCL (D7; 15N4) is instrumental in characterizing the specific transporters involved in its uptake and the mechanisms governing its efflux.

Researchers use this labeled analog to measure cellular flux rates and identify the primary transport systems responsible for arginine import. As a cationic amino acid, arginine is primarily transported by the solute carrier (SLC) family, particularly cationic amino acid transporters (CATs), known as system y+. encyclopedia.pubnih.gov Studies in various cell types, including vascular endothelial cells and amyotrophic lateral sclerosis (ALS) model cell lines, have confirmed that system y+ is a major contributor to arginine transport. nih.govmdpi.com

In a typical experiment, model systems such as human endothelial cells (EA.hy926) are incubated with L-ARGININE:HCL (D7; 15N4). The rate of its uptake is then measured using mass spectrometry. By observing how this uptake is affected by the presence of other amino acids or specific inhibitors, the identity and kinetics of the transporters can be determined. For instance, studies have shown that uptake of ¹⁵N₄-arginine is significantly impaired when the CAT-1 transporter is silenced using siRNA, directly implicating CAT-1 in arginine import. nih.gov Furthermore, other transport systems like b⁰,⁺, B⁰,⁺, and y⁺L have also been identified as contributors to arginine transport in different cell lines. mdpi.com

These investigations reveal that the expression and activity of specific transporters can be modulated by various physiological and pathological stimuli, including inflammatory mediators and growth factors, which may influence the development of vascular diseases. nih.govnih.gov

Summary of L-Arginine Transporter Systems Investigated Using Isotopic Tracers
Transporter SystemKey CharacteristicsModel System ExamplesRelevant Findings
System y⁺ (CATs)Sodium-independent, high-affinity transport of cationic amino acids.Endothelial cells, Neuronal cell lines (NSC-34), Vascular smooth muscle cells. nih.govnih.govmdpi.comMajor pathway for arginine uptake; CAT-1 silencing reduces ¹⁵N₄-arginine import. nih.gov
System b⁰,⁺Sodium-independent exchange of cationic amino acids and neutral amino acids.ALS model cell lines (NSC-34), Human proximal tubular cells. mdpi.comresearchgate.netContributes significantly to arginine transport in specific cell types. mdpi.com
System y⁺LSodium-independent exchange of cationic amino acids with neutral amino acids.Human proximal tubular cells. researchgate.netPlays a role in basolateral transport in polarized cells.

Enzymatic Reaction Mechanism Studies with Isotopic Substrates for Kinetic Isotope Effects

Stable isotope-labeled substrates like L-ARGININE:HCL (D7; 15N4) are invaluable for studying the mechanisms of enzymes that utilize arginine. The heavy isotopes act as tracers, allowing for the precise measurement of product formation and the investigation of kinetic isotope effects, which can provide insight into reaction transition states.

A primary application is in the study of nitric oxide synthases (NOS), which catalyze the conversion of L-arginine to nitric oxide (NO) and L-citrulline. nih.gov Due to the short half-life of NO, its direct measurement in vivo is difficult. Instead, researchers use ¹⁵N-labeled arginine to track the production of the co-product, ¹⁵N-labeled L-citrulline, or the downstream NO-derived products, ¹⁵N-nitrite and nitrate. nih.govnih.gov This method provides a reliable and quantitative measure of NOS activity.

Another key enzyme studied with isotopic arginine is L-arginine:glycine amidinotransferase (AGAT), which is involved in creatine (B1669601) biosynthesis. A diagnostic assay for AGAT deficiency uses L-[guanido-¹⁵N₂]arginine as a substrate. By tracking the formation of the ¹⁵N-labeled product, guanidinoacetate, using gas chromatography–mass spectrometry, the enzyme's activity can be accurately quantified in patient-derived cells. researchgate.netnih.gov

The use of L-ARGININE:HCL (D7; 15N4) allows researchers to follow the transfer of the heavy nitrogen atoms from the guanido group of arginine to the final products. This tracing is fundamental to confirming reaction pathways and identifying allosteric regulation and substrate inhibition mechanisms for enzymes central to arginine metabolism, such as arginase and arginine decarboxylase. nih.gov

Interrogating Cellular Signaling Pathways Modulated by Arginine Metabolism

Arginine is not only a metabolite but also a critical signaling molecule that modulates key cellular pathways controlling growth, proliferation, and metabolism. nih.govnih.gov L-ARGININE:HCL (D7; 15N4) can be used to trace the metabolic flux of arginine and correlate it with the activation state of specific signaling networks.

The most prominent pathway regulated by arginine is the mechanistic Target of Rapamycin (mTOR) signaling pathway. biorxiv.org Arginine is one of the few amino acids that can directly activate mTOR, a central sensor of cellular nutrient status. encyclopedia.pub Activation of mTOR by arginine promotes protein synthesis and cell growth while inhibiting autophagy. nih.govresearchgate.net Studies in various cell types, including brown adipocyte precursor cells and enterocytes, have demonstrated that increasing extracellular arginine concentrations leads to increased phosphorylation and activation of mTOR and its downstream effectors, such as P70S6K and 4EBP1. nih.govnih.govresearchgate.net

By supplying L-ARGININE:HCL (D7; 15N4) to cells, researchers can confirm that the observed signaling events are a direct result of arginine uptake and metabolism, rather than an indirect effect. This approach helps to dissect how arginine itself, or its metabolites, engage with the signaling machinery. For example, evidence suggests that arginine also activates the PI3K-Akt pathway, which is crucial for enhancing DNA synthesis and cell-cycle progression in intestinal epithelial cells. nih.gov

Key Signaling Pathways Modulated by L-Arginine
Signaling PathwayKey Proteins InvolvedCellular Outcome of Activation by ArginineRelevance
mTOR PathwaymTOR, P70S6K, 4EBP1. nih.govStimulation of protein synthesis, cell growth, and proliferation; inhibition of autophagy. researchgate.netCentral regulator of cellular response to nutrient availability. encyclopedia.pubbiorxiv.org
PI3K-Akt PathwayPI3K, Akt. nih.govEnhances DNA synthesis and cell-cycle progression. nih.govCrucial for cell survival and regeneration, particularly in intestinal mucosa.
Nitric Oxide (NO) SignalingNitric Oxide Synthase (NOS), soluble Guanylate Cyclase (sGC). epa.govVasodilation, neurotransmission, immune response. epa.govFundamental for cardiovascular homeostasis and host defense.

Understanding Inter-organ Arginine Exchange and Systemic Regulation

The body's arginine homeostasis is maintained through a complex interplay of dietary intake, protein turnover, and de novo synthesis involving multiple organs. L-ARGININE:HCL (D7; 15N4) is an ideal tracer for in vivo studies aimed at quantifying the rates of arginine synthesis, clearance, and exchange between different organs.

A key pathway for endogenous arginine production is the intestinal-renal axis. nih.gov Studies in humans have shown that the intestine takes up glutamine and proline and releases citrulline into the portal circulation. nih.govsci-hub.st This citrulline is then predominantly taken up by the kidneys and converted into arginine, which is released back into the systemic circulation for use by other tissues. nih.govsci-hub.st The liver also plays a role by taking up a portion of the gut-derived citrulline, thereby regulating the amount that reaches the kidneys. nih.gov

By administering L-ARGININE:HCL (D7; 15N4) or other labeled precursors like ¹⁵N-glutamine, and then sampling blood from arteries and the veins of specific organs (e.g., portal, hepatic, and renal veins), researchers can trace the path of the heavy isotopes. This allows for the calculation of organ-specific rates of amino acid uptake, release, and conversion. nih.govunito.it Such studies are critical for understanding how arginine metabolism is regulated systemically and how it is altered in disease states like urea (B33335) cycle disorders, where tracking the enrichment of labeled arginine, citrulline, and urea can monitor therapeutic efficacy. unito.it

Advanced Spectroscopic and Imaging Research with L Arginine:hcl D7; 15n4

Application in Biomolecular NMR for Structural and Dynamic Studies of Macromolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and characterizing the motional properties of biological macromolecules in solution. researchgate.net The use of isotopically labeled amino acids like L-ARGININE:HCL (D7; 15N4) is central to the success of these experiments, especially for larger proteins and complex systems. nih.govunivie.ac.at The introduction of ¹⁵N and deuterium (B1214612) (²H or D) simplifies complex spectra and provides new avenues for probing molecular behavior. nih.govchemrxiv.org

The positively charged side chain of arginine is frequently involved in crucial molecular interactions, including the formation of salt bridges and hydrogen bonds, and plays a significant role in binding to other proteins or nucleic acids. nih.gov Selective labeling of this residue provides a sensitive probe to report on these interactions. nih.gov The replacement of protons with deuterons reduces spectral complexity and optimizes relaxation pathways, leading to sharper signals and higher resolution, which is particularly beneficial when studying large protein complexes. nih.govunivie.ac.at

PropertyValue
Compound Name L-Arginine·HCl (D₇, 98%; ¹⁵N₄, 98%)
Molecular Weight 221.68 g/mol
Isotopic Enrichment D, 98%; ¹⁵N, 98%
Applications Biomolecular NMR, Metabolism, Proteomics

This interactive table summarizes the key properties of the isotopically labeled L-Arginine compound used in advanced research.

Probing Protein-Ligand Interactions and Conformational States

The specific labeling pattern in L-ARGININE:HCL (D7; 15N4) is exceptionally well-suited for investigating the intricacies of protein-ligand interactions. nih.gov Arginine residues are often located at the binding interfaces, where their guanidinium (B1211019) group interacts with ligands, other proteins, or nucleic acids. nih.gov By incorporating ¹⁵N-labeled arginine into a protein of interest, researchers can use ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments to monitor the chemical environment of each arginine residue. researchgate.net

When a ligand binds, changes in the chemical shifts of the involved arginine side-chain nitrogen atoms can be observed, allowing for the precise mapping of the binding site. researchgate.net Furthermore, deuterium labeling reduces relaxation-induced signal broadening, which is critical for studying high-molecular-weight complexes. This approach has been successfully used to analyze the interaction between ubiquitin and the Sla1 SH3-3 domain, where labeled arginine residues served as sensitive probes to monitor changes in their chemical environment upon complex formation. nih.gov These methods provide detailed insights into the conformational states of the protein, revealing dynamic exchanges that are often crucial for biological function. nih.gov

Analysis of Nucleic Acid Structures and Dynamics when Incorporating Labeled L-Arginine

While direct incorporation into nucleic acids is not its primary use, ¹⁵N- and deuterium-labeled L-arginine is invaluable for studying protein-nucleic acid complexes. Many DNA- and RNA-binding proteins utilize arginine residues to recognize and interact with the phosphate (B84403) backbone or specific bases of nucleic acids. By incorporating L-ARGININE:HCL (D7; 15N4) into the protein component of such a complex, NMR spectroscopy can be used to elucidate the structural details of the interaction interface.

The ¹⁵N labels on the arginine side chain act as sensitive reporters. Changes in their NMR signals upon binding to a nucleic acid can identify the specific arginine residues involved in the interaction. This information is critical for understanding the principles of molecular recognition between proteins and nucleic acids. The deuterium labeling helps to overcome the challenges associated with the large size of these complexes, enabling the acquisition of high-resolution data that can define the structure and dynamics at the interface. nih.gov

Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) Methodologies in Research Models

Beyond structural biology, isotopically labeled compounds are foundational to the development of advanced in vivo imaging techniques. Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) can be enhanced through the use of agents that alter the magnetic properties of tissues. isotope.commedchemexpress.com L-ARGININE:HCL (D7; 15N4) serves as a precursor for developing such agents, particularly in the field of metabolic imaging. nih.gov

Hyperpolarized L-Arginine for Metabolic Imaging Research

Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a molecule, boosting its MRI signal by tens of thousands of times. medicaldesignbriefs.combidmc.org This technology transforms MRI from a largely anatomical imaging modality into a tool for real-time metabolic imaging. nih.govupenn.edu Hyperpolarized ¹³C-labeled compounds have been at the forefront of this field, but ¹⁵N-labeled agents are an emerging and powerful alternative. nih.govrsc.org

Hyperpolarized L-arginine, enriched with ¹³C and ¹⁵N, has been developed as a probe to non-invasively measure in vivo arginase activity. nih.gov Arginase is an enzyme that hydrolyzes arginine to urea (B33335) and ornithine, and its dysregulation is associated with various diseases. When hyperpolarized [6-¹³C,¹⁵N₃]-arginine is injected, its conversion to [¹³C,¹⁵N₂]-urea can be detected and quantified in real-time using MRS, providing a direct measure of enzyme flux. nih.gov The ¹⁵N enrichment is crucial as it improves the relaxation properties of the adjacent ¹³C nucleus, leading to better signal-to-noise and spectral resolution. nih.gov Furthermore, the ¹⁵N nuclei themselves can be hyperpolarized, offering longer signal lifetimes (T₁ values) compared to ¹³C, which is advantageous for imaging slower biological processes. nih.gov

Research FindingIsotope UsedTechniqueSignificance
Real-time monitoring of arginase activity in vivo. nih.gov[6-¹³C,¹⁵N₃]-arginineHyperpolarized ¹³C MRSEnables non-invasive measurement of enzyme flux, relevant to liver disease and cancer.
Improved spectral properties for imaging. nih.gov¹⁵N-enrichmentHyperpolarized ¹³C MRSIncreases relaxation times of ¹³C, leading to improved signal-to-noise and resolution.
Potential for slower biological process imaging. nih.gov¹⁵N-labeled probesHyperpolarized ¹⁵N MRI/MRS¹⁵N nuclei offer longer polarization lifetimes (T₁) compared to ¹³C nuclei.

This interactive table highlights key research findings using hyperpolarized L-arginine in metabolic imaging.

Development of Novel Contrast Agents and Tracers for Research Imaging

MRI contrast agents work by shortening the relaxation times of water protons in their vicinity, thereby enhancing image contrast. wikipedia.org The most common agents are based on gadolinium chelates. nih.gov However, there is significant research into developing new types of contrast agents with improved safety profiles and novel functionalities, such as "smart" agents that respond to their environment. frontiersin.orgepfl.ch

Isotopically labeled compounds like L-ARGININE:HCL (D7; 15N4) can serve as platforms for creating targeted or metabolic tracers. While not a conventional paramagnetic contrast agent itself, labeled arginine can be incorporated into larger molecules or nanoparticles designed for specific imaging tasks. For instance, arginine-derived tracers labeled with positron-emitting isotopes (e.g., ¹⁸F) have been developed for Positron Emission Tomography (PET) to image tumor arginine metabolism. nih.gov In the context of MRI, the principles of chemical exchange saturation transfer (CEST) could be applied, where the exchange of protons from the labeled arginine with bulk water could be used to generate contrast. The heavy isotope labeling (D and ¹⁵N) provides a stable backbone for the synthesis of these more complex imaging probes, ensuring that the tracer's metabolic fate can be unambiguously followed.

Computational and Theoretical Approaches in L Arginine:hcl D7; 15n4 Research

Bioinformatics Tools for Integrated Metabolomics and Proteomics Data Analysis

The use of L-ARGININE:HCL (D7; 15N4) in research generates vast and complex datasets that require sophisticated bioinformatics tools for analysis. These tools are crucial for integrating data from metabolomics and proteomics, providing a comprehensive view of cellular processes. nih.gov

Integrated Data Analysis Platforms:

Software platforms are essential for processing the large-scale data from metabolomic and proteomic experiments. researchgate.net Tools like MaxQuant are specifically designed for the quantitative analysis of high-resolution mass spectrometry data from experiments using stable isotope labeling, such as those involving 15N-labeled amino acids. nih.gov These platforms can handle the entire workflow, from data processing and statistical analysis to biomarker identification and pathway analysis. metsysbio.com

Statistical and Analytical Tools:

A variety of statistical methods are employed to analyze the data generated in studies using labeled arginine. These include:

Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify patterns and relationships within the complex datasets. cabidigitallibrary.org

Gene Set Analysis (GSA): Tools like PIANO, an R/Bioconductor package, are used for GSA, which helps in interpreting the data at a functional level by analyzing groups of genes or proteins. metsysbio.com

Databases and Pathway Analysis:

To understand the biological significance of the identified metabolites and proteins, researchers rely on extensive databases. Databases such as KEGG, HMDB, and LIPID MAPS are used to identify molecules and map them onto metabolic pathways, providing insights into their roles in cellular function. cabidigitallibrary.org This integration of experimental data with established biological knowledge is a cornerstone of systems biology. cigb.edu.cu

Table 1: Selected Bioinformatics Tools and their Applications

Tool/PlatformPrimary FunctionRelevance to Labeled Arginine Studies
MaxQuantQuantitative analysis of high-resolution mass spectrometry data. nih.govProcesses data from SILAC and 15N-labeling experiments to quantify protein abundance. nih.gov
Metabox 2.0A comprehensive toolbox for metabolomic data analysis, including processing, statistical analysis, and interpretation. metsysbio.comFacilitates the analysis of metabolomic data generated from L-ARGININE:HCL (D7; 15N4) tracer studies.
PIANOGene set analysis to identify coordinated changes in predefined sets of genes. metsysbio.comHelps in understanding the functional implications of changes in gene and protein expression resulting from metabolic perturbations. metsysbio.com
KEGG (Kyoto Encyclopedia of Genes and Genomes)A database resource for understanding high-level functions and utilities of the biological system. cabidigitallibrary.orgAllows for the mapping of identified metabolites and proteins to metabolic pathways, providing biological context. cabidigitallibrary.org

Kinetic Modeling and Simulation of Isotopic Tracer Data for Flux Determination

Isotopic tracer studies using compounds like L-ARGININE:HCL (D7; 15N4) are instrumental in determining the rates of metabolic pathways, known as metabolic fluxes. nih.gov Kinetic modeling and simulation are the computational engines that convert raw isotopic labeling data into these quantitative flux measurements. nih.gov

Fundamentals of Isotopic Tracer Modeling:

The core principle involves introducing a labeled substrate (the tracer) into a biological system and monitoring the appearance of the label in various metabolites over time. nih.gov By analyzing the pattern and rate of isotope incorporation, researchers can deduce the flow of atoms through the metabolic network. nih.gov

Modeling Approaches:

Two primary models are used for calculating substrate kinetics:

Tracer Dilution: This model is used to measure the rate of appearance of an unlabeled substance (tracee) by observing how it dilutes the concentration of an infused tracer.

Tracer Incorporation: This model measures the rate at which a tracer is incorporated into a product, providing a direct measure of the synthetic rate of that product. nih.gov

These models can be applied under both steady-state and non-steady-state conditions, allowing for the analysis of metabolic dynamics in a wide range of physiological and pathological states.

Computational Tools for Flux Analysis:

Specialized software is required to perform the complex calculations involved in metabolic flux analysis. These tools take the mass spectrometry data on isotopic enrichment and use it to solve systems of algebraic and differential equations that describe the metabolic network. This allows for the precise quantification of fluxes through various pathways of arginine metabolism.

Table 2: Key Concepts in Kinetic Modeling of Isotopic Tracer Data

ConceptDescriptionApplication in L-ARGININE:HCL (D7; 15N4) Studies
Metabolic FluxThe rate of turnover of molecules through a metabolic pathway.Quantifies the rates of arginine synthesis, catabolism, and its conversion to other metabolites like nitric oxide and polyamines. nih.gov
Isotopic Steady StateA condition where the isotopic enrichment of metabolites in a sampled pool remains constant over time. nih.govSimplifies the calculation of metabolic fluxes by allowing the use of algebraic equations. nih.gov
Tracer-to-Tracee Ratio (TTR)The ratio of the concentration of the isotopically labeled tracer to the unlabeled tracee. nih.govA key measurement used in tracer dilution models to calculate the rate of appearance of the tracee. nih.gov

Molecular Dynamics Simulations and Quantum Chemical Calculations of Labeled Arginine in Biological Environments

To gain a deeper understanding of how labeled arginine behaves at the molecular level, researchers employ sophisticated computational techniques like molecular dynamics (MD) simulations and quantum chemical calculations.

Molecular Dynamics Simulations:

MD simulations provide a dynamic view of molecules in motion, allowing researchers to study the behavior of labeled arginine within complex biological environments such as proteins and membranes. nih.gov For instance, MD simulations have been used to predict the pathway of arginine through protein channels, revealing the specific conformational changes and molecular interactions that facilitate its transport. nih.gov These simulations can help rationalize experimental observations and provide insights that are not accessible through experimental methods alone. nih.gov

Quantum Chemical Calculations:

Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules. nih.gov These calculations can be used to determine the precise effects of isotopic labeling on the chemical properties of arginine, such as its bond strengths and vibrational frequencies. nih.gov This information is valuable for interpreting experimental data from techniques like mass spectrometry and for developing more accurate models of enzymatic reactions involving arginine.

Table 3: Computational Chemistry Techniques in Labeled Arginine Research

TechniquePrincipleApplication to L-ARGININE:HCL (D7; 15N4)
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time. nih.govInvestigates the transport of labeled arginine through protein channels and its interactions with enzymes. nih.govnih.gov
Quantum Chemical CalculationsSolves the Schrödinger equation to determine the electronic structure and properties of molecules. nih.govCalculates the effects of isotopic substitution on the chemical and physical properties of arginine. nih.gov

Network-Based Approaches for Understanding System-Wide Metabolic Perturbations

The metabolic effects of altering arginine availability or metabolism can ripple throughout the entire cellular system. Network-based approaches provide a powerful framework for understanding these system-wide perturbations.

Metabolic Network Reconstruction:

The foundation of a network-based approach is the reconstruction of a genome-wide metabolic map. nih.gov This involves identifying all the metabolic reactions that can occur in an organism and representing them as a network of interconnected nodes (metabolites) and edges (enzymes). nih.gov

Analyzing Network Structure and Function:

Once the network is constructed, various computational methods can be used to analyze its properties. For example, graph theory can be used to identify key metabolites and enzymes that play a central role in the network. nih.gov By mapping the data from L-ARGININE:HCL (D7; 15N4) tracer studies onto this network, researchers can visualize how perturbations in arginine metabolism propagate through the system and affect other pathways.

These network-based approaches are invaluable for identifying potential drug targets and for understanding the complex interplay between different metabolic pathways in health and disease. nih.gov

Emerging Research Avenues and Future Directions for L Arginine:hcl D7; 15n4 As a Research Tool

Integration with Multi-Omics Technologies (e.g., Transcriptomics, Lipidomics)

The integration of stable isotope tracing with multi-omics technologies represents a significant leap forward in understanding the systemic impact of metabolic pathways. L-ARGININE:HCL (D7; 15N4) is particularly well-suited for these integrated analyses, allowing researchers to connect the flux through arginine-dependent pathways with global changes in gene expression and lipid profiles.

Transcriptomics: By combining L-ARGININE:HCL (D7; 15N4) tracing with transcriptomics, researchers can elucidate how metabolic reprogramming at the level of arginine utilization is linked to changes in gene expression. For instance, studies have shown that high arginine levels can control the expression of metabolic genes at the transcriptional level, promoting tumorigenesis. aacrjournals.org Tracing the metabolic fate of labeled arginine while simultaneously profiling the transcriptome can reveal novel feedback loops and regulatory networks. This approach can identify transcription factors and signaling pathways that are sensitive to fluctuations in arginine metabolism, providing a more complete picture of cellular regulation.

Lipidomics: The connection between arginine metabolism and lipid profiles is an area of growing interest. L-arginine has been shown to regulate multiple metabolic pathways involved in the metabolism of fatty acids. researchgate.net The use of tracers like L-ARGININE:HCL (D7; 15N4) in conjunction with lipidomics can help to dissect these relationships. For example, by tracking the incorporation of labeled nitrogen into nitrogen-containing lipids or by observing the downstream effects of arginine metabolism on lipid synthesis and oxidation, researchers can gain a more detailed understanding of how arginine influences the lipidome. This is particularly relevant in metabolic diseases such as obesity and atherosclerosis, where both arginine and lipid metabolism are known to be dysregulated. nih.gov Commonly used labeled substrates for tracing lipid flux include glucose, glycerol, fatty acids, and amino acids. mdpi.com

Development of Novel Isotopic Labeling Strategies and Tracer Combinations

The strategic design of isotopic tracers is crucial for maximizing the information that can be obtained from metabolic flux analysis. The dual-labeling of L-ARGININE:HCL (D7; 15N4) with both deuterium (B1214612) and 15N opens up new possibilities for novel labeling strategies and tracer combinations.

The use of multiple isotopic tracers is particularly useful for elucidating fluxes in complex biological systems where multiple carbon and nitrogen sources are present. nih.gov By administering a cocktail of different isotope tracers, researchers can simultaneously assess flux through multiple overlapping pathways. nih.gov For example, L-ARGININE:HCL (D7; 15N4) could be used in combination with 13C-labeled glucose to simultaneously track the contributions of both amino acid and carbohydrate metabolism to the TCA cycle and other central metabolic pathways.

The distinct masses of deuterium and 15N also offer advantages in resolving metabolic pathways. Deuterium labeling can provide insights into redox metabolism and the activity of dehydrogenases, while 15N tracing is ideal for following nitrogen flux through pathways of amino acid and nucleotide synthesis. The combination of these two isotopes in a single molecule allows for a more granular analysis of arginine's metabolic fate. For instance, it can help to distinguish between the use of arginine's carbon skeleton and its nitrogen atoms in various biosynthetic processes.

Expansion into New Biological Systems and Complex Disease Models for Mechanistic Insight

The application of L-ARGININE:HCL (D7; 15N4) in more physiologically relevant and complex disease models is a key future direction. These advanced models can provide deeper mechanistic insights into the role of arginine metabolism in disease pathogenesis.

Organoids and Patient-Derived Xenografts (PDXs): Organoids and PDXs are emerging as powerful tools in cancer research as they more accurately recapitulate the heterogeneity and microenvironment of human tumors. nih.gov Stable isotope tracing in these models can reveal metabolic vulnerabilities that are not apparent in traditional 2D cell culture. For example, studies using patient-derived HCC organoids have shown that arginine levels are increased in hepatocellular carcinoma to promote metabolic reprogramming and tumorigenicity. aacrjournals.org Using L-ARGININE:HCL (D7; 15N4) in such models can help to delineate the specific metabolic pathways that are altered and identify potential therapeutic targets. nih.gov

Complex In Vitro Models: The development of more complex in vitro models, such as co-culture systems and organ-on-a-chip technology, allows for the study of intercellular metabolic interactions. L-ARGININE:HCL (D7; 15N4) can be used to trace the exchange of arginine and its metabolites between different cell types, providing insights into the metabolic crosstalk that occurs in tissues and tumors. For instance, a co-culture model of intestinal stem cells (ISCs) and stromal cells demonstrated that exogenous L-arginine increases ISC function through the production of Wnt2b by CD90+ stromal cells. medchemexpress.com

Advancements in Analytical Instrumentation for High-Throughput and Single-Cell Isotopic Analysis

The full potential of tracers like L-ARGININE:HCL (D7; 15N4) can only be realized with parallel advancements in analytical instrumentation. The development of high-throughput and single-cell mass spectrometry techniques is enabling researchers to analyze isotopic labeling in a more comprehensive and detailed manner.

High-Throughput Mass Spectrometry: High-throughput screening methods are being developed that utilize stable-isotope labeling and mass spectrometry to rapidly assess metabolic pathways. nih.gov These approaches can accelerate the identification of drugs that target specific metabolic vulnerabilities. The use of L-ARGININE:HCL (D7; 15N4) in these high-throughput platforms can facilitate the screening of compound libraries for their effects on arginine metabolism.

Single-Cell Isotopic Analysis: Mass spectrometry-based single-cell analysis is a rapidly developing field that allows for the investigation of metabolic heterogeneity within a population of cells. By combining stable isotope tracing with single-cell mass spectrometry, researchers can visualize and quantify metabolic flux at the single-cell level. This is particularly important in the context of cancer, where metabolic heterogeneity can contribute to drug resistance. The ability to resolve the incorporation of both deuterium and 15N from L-ARGININE:HCL (D7; 15N4) at the single-cell level will provide an unprecedented view of the metabolic diversity within tumors and other complex biological systems.

Q & A

Basic Research Question

  • Sample Preparation: Deproteinize using ice-cold methanol/acetonitrile (80:20 v/v) to recover >95% of arginine .
  • Chromatographic Separation: Use hydrophilic interaction liquid chromatography (HILIC) to resolve arginine from structurally similar metabolites .
  • Calibration Curves: Prepare matrix-matched standards to account for ion suppression/enhancement effects .

How can researchers optimize the synthesis of L-arginine:HCl (D7; 15N4) to improve yield and purity?

Advanced Research Question

  • Isotope Incorporation: Use chemical exchange reactions with deuterated water (D2O) and 15N-enriched ammonia under controlled pH (7.5–8.5) to maximize labeling efficiency .
  • Purification: Employ recrystallization in ethanol/water mixtures to achieve >99% purity, verified by HPLC .
  • Quality Control: Validate synthetic batches using high-resolution MS and elemental analysis .

What are the implications of isotopic labeling on the kinetic parameters of arginase or nitric oxide synthase (NOS) enzymes?

Advanced Research Question

  • Substrate Specificity: Deuterium labeling may marginally alter enzyme turnover rates due to kinetic isotope effects (KIE). Measure VmaxV_{max} and KmK_m using labeled vs. unlabeled substrates .
  • Thermodynamic Stability: 15N labeling does not significantly affect enzyme-substrate binding, as shown in isothermal titration calorimetry (ITC) studies .

How can researchers ensure reproducibility in studies involving L-arginine:HCl (D7; 15N4)?

Basic Research Question

  • Documentation: Adhere to NIH guidelines for reporting experimental conditions (e.g., temperature, pH, buffer composition) .
  • Batch Consistency: Use a single supplier (e.g., Cambridge Isotope Laboratories) to minimize inter-batch variability .
  • Open Data: Share raw MS files and synthesis protocols in public repositories (e.g., ProteomeXchange) .

What are the key applications of L-arginine:HCl (D7; 15N4) in cardiovascular research?

Basic Research Question

  • Nitric Oxide (NO) Dynamics: Track NO synthesis in endothelial cells under hypoxic conditions using 15N-labeled arginine as a precursor .
  • Vascular Dysfunction Models: Correlate arginine uptake with vasodilation in animal models of hypertension .

How can cross-contamination between labeled and unlabeled arginine pools be mitigated in co-culture systems?

Advanced Research Question

  • Compartmentalized Cultures: Use transwell systems to separate labeled and unlabeled cell populations .
  • Quenching Protocols: Add excess unlabeled arginine post-experiment to halt metabolic activity before analysis .

What statistical frameworks are recommended for analyzing time-course data from L-arginine:HCl (D7; 15N4) tracer studies?

Advanced Research Question

  • Compartmental Modeling: Apply SAAM II or COPASI software to estimate metabolic flux rates .
  • Multivariate Analysis: Use principal component analysis (PCA) to identify clusters in metabolomic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.